Ethyl 5-amino-1-(3-chlorophenyl)-1h-pyrazole-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate involves several key reactions. For instance, the compound ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized via the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride. This process was characterized by NMR and mass spectral analysis and confirmed by single crystal X-ray diffraction studies, highlighting the critical role of intramolecular hydrogen bonds and π-π interactions in the compound's structural stability (Achutha et al., 2017).
Molecular Structure Analysis
The molecular structure of these compounds is often characterized by X-ray diffraction. The detailed analysis through Hirshfeld surface and fingerprint plots provides insights into the molecular interactions contributing to the compound's stability. The presence of intramolecular hydrogen bonds and π-π interactions are crucial for the molecular structure's stability, as seen in compounds synthesized with similar methods (Achutha et al., 2017).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including cyclocondensation, which is a key step in their synthesis. The reaction conditions, such as the use of ultrasound irradiation, can significantly affect the yield and regioselectivity of the synthesized compounds. The synthesis process demonstrates the compound's reactivity and its potential for further chemical modifications (Machado et al., 2011).
Scientific Research Applications
Antimicrobial and Anticancer Agents : A study conducted by Hafez, El-Gazzar, and Al-Hussain (2016) explored novel pyrazole derivatives synthesized from ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, demonstrating significant antimicrobial and anticancer activities. Some compounds in this study exhibited higher anticancer activity than the reference drug, doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis Methodologies : Achutha et al. (2017) described the synthesis of a similar compound, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, including its molecular structure and antimicrobial activities. This study highlighted an unusual synthesis protocol and provided insights into the compound's crystal and molecular structure (Achutha et al., 2017).
Molecular Structure Analysis : The research by Lebedˈ et al. (2012) focused on the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones using ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate. This study provided valuable information on the molecular structure and potential applications of the synthesized compounds (Lebedˈ et al., 2012).
Hydrogen-Bonded Supramolecular Structures : Costa et al. (2007) investigated three ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, including a compound with similar structural features to ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate. Their research focused on the hydrogen-bonded supramolecular structures in various dimensions, contributing to the understanding of molecular interactions in such compounds (Costa et al., 2007).
properties
IUPAC Name |
ethyl 5-amino-1-(3-chlorophenyl)pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-4-8(13)6-9/h3-7H,2,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYOTMSWCKDYTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353890 | |
Record name | Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-1-(3-chlorophenyl)-1h-pyrazole-4-carboxylate | |
CAS RN |
15001-08-8 | |
Record name | Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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